molecular formula C7H9IO3 B1652357 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- CAS No. 142779-83-7

4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-

Cat. No. B1652357
CAS RN: 142779-83-7
M. Wt: 268.05 g/mol
InChI Key: BXEJDKOVKRAGSM-UHFFFAOYSA-N
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Description

“4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-” is a chemical compound used as a building block in organic synthesis and serves as a direct precursor to β-dicarbonyl compounds .


Synthesis Analysis

This compound is generally used as a reactant for the synthesis of acetoacetic esters from aliphatic as well as aromatic alcohols. It can also acetoacetylate amines and thiols .


Molecular Structure Analysis

The empirical formula of this compound is C7H10O3. It has a molecular weight of 142.15 .


Chemical Reactions Analysis

Flash pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . This compound was used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.460. It has a boiling point of 275 °C and a melting point of 12-13 °C. It is insoluble in water and has a density of 1.07 g/mL at 25 °C .

Scientific Research Applications

Aryl Hydrocarbon Receptor Antagonism

One application in scientific research for compounds related to 4H-1,3-Dioxin-4-one derivatives is in the study of the aryl hydrocarbon (dioxin) receptor (AhR), a ligand-dependent transcription factor. Research identified a novel ligand-selective antagonist, CH223191, that preferentially inhibits the ability of certain AhR agonists to bind to and activate the AhR. This discovery is significant for understanding the toxicological impact of dioxin-like compounds and potentially mitigating their effects (Zhao et al., 2010).

Synthetic Methodologies

Another area of application is in the synthesis of complex organic molecules. For instance, trimethylsilyl iodide was utilized to react with acetylenic ketones, yielding trans-β-iodovinyl ketones. Such methodologies facilitate the construction of molecules for natural product synthesis, highlighting the versatility of trimethyl-substituted compounds in organic synthesis (Cheon et al., 1986).

Material Science

In the realm of material science, compounds related to 4H-1,3-Dioxin-4-one have been used to develop new materials. Trimethylsilane-based processes, for example, have been employed to deposit dielectric thin films. These materials are crucial in the fabrication of electronic devices, showcasing the application of trimethyl-substituted compounds in advancing technology (Loboda, 1999).

Environmental Applications

Compounds within the same family have been studied for their environmental applications, such as the degradation of persistent organic pollutants. Advanced oxidation processes have been explored for the degradation of 1,4-dioxane, a solvent with potential environmental hazards. This research is pivotal for developing methods to mitigate pollution and protect water quality (Chitra et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause serious eye damage or eye irritation .

Future Directions

This compound is used as a building block in organic synthesis and serves as a direct precursor to β-dicarbonyl compounds . It has potential applications in the synthesis of acetylketene by flash pyrolysis . It can be used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols . It was also used in the preparation of N-alkenyl acetoacetamides .

properties

IUPAC Name

5-iodo-2,2,6-trimethyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJDKOVKRAGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(O1)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469955
Record name 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-

CAS RN

142779-83-7
Record name 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Reactant of Route 2
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Reactant of Route 3
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Reactant of Route 4
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Reactant of Route 5
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Reactant of Route 6
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-

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